![molecular formula C20H32O B137691 (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol CAS No. 153081-59-5](/img/structure/B137691.png)
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol, also known as TACN, is a synthetic compound with a unique chemical structure. It has been the subject of extensive scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has shown potential applications in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been used as a ligand in metal-catalyzed reactions, leading to the synthesis of complex organic molecules. In medicinal chemistry, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been investigated for its potential as a drug delivery agent, due to its ability to form stable complexes with metal ions. In materials science, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol is not well understood, but it is believed to involve its ability to form stable complexes with metal ions. (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has a high affinity for metal ions such as copper, nickel, and zinc, which allows it to form stable complexes with these ions. These complexes can then be used in various applications, such as catalysis, drug delivery, and materials synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions, which can be used to target specific cells or tissues in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol in lab experiments include its ability to form stable complexes with metal ions, which can be used in various applications such as catalysis, drug delivery, and materials synthesis. However, the synthesis of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol requires specialized equipment and expertise, making it a challenging process. Additionally, the cost of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol is relatively high, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol. One potential area of research is the synthesis of novel (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol derivatives with improved properties, such as increased stability or affinity for specific metal ions. Another area of research is the investigation of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol as a drug delivery agent, particularly for the treatment of cancer. Additionally, (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity or optical activity. Overall, the potential applications of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol in various fields of scientific research make it an exciting area of study for future research.
Méthodes De Synthèse
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol can be synthesized through a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 4-pentenal to produce the intermediate compound, which is then subjected to a series of reactions to obtain the final product. The synthesis of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol requires specialized equipment and expertise, making it a challenging process.
Propriétés
Numéro CAS |
153081-59-5 |
|---|---|
Nom du produit |
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |
InChI |
InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7-,16-11-/t17-,18-,20-/m1/s1 |
Clé InChI |
SUZJDBFYIMMCPP-JXNUOUFJSA-N |
SMILES isomérique |
C/C/1=C/CC/C(=C\C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C |
SMILES |
CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |
SMILES canonique |
CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |
Synonymes |
isopalominol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



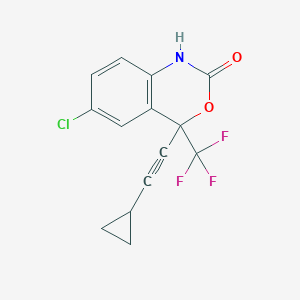

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)
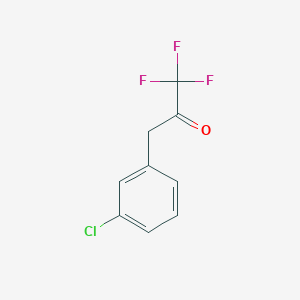
![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)


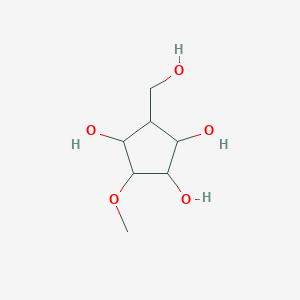
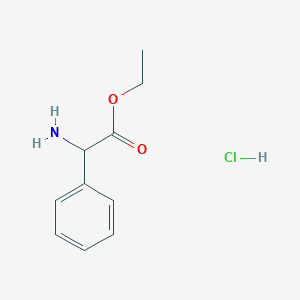


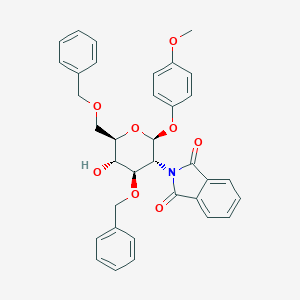
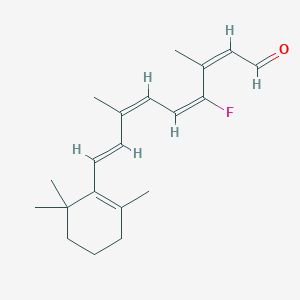
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)